Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is a chemical compound with significant relevance in organic chemistry and materials science. Its systematic name indicates a biphenyl structure with a cyano group and a carboxylate ester functionality. The compound is classified under the category of nitriles and esters, which are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, which provide detailed information regarding its properties, synthesis, and applications. The Chemical Abstracts Service number for this compound is 69939162, and its molecular formula is .
The synthesis of methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate typically involves multi-step reactions that may include:
The synthetic route often employs various reagents such as potassium cyanide for nitration and sulfuric acid for esterification. These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate features a biphenyl core with substituents that include a cyano group (-C≡N) and a methyl ester (-COOCH₃). The structural representation can be expressed using the following notations:
CCOC(=O)c1ccc(cc1)c2ccccc2C#NInChI=1S/C16H13NO2/c1-12(17)15-8-6-14(7-9-15)16(18)19-10-11-13(16)20/h6-11H,1H3The molecular weight of this compound is approximately . The arrangement of atoms provides insights into its reactivity and interaction with other chemical species.
Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate can participate in various chemical reactions:
These reactions are often conducted under controlled conditions to optimize yield and selectivity. For instance, hydrolysis may require acidic or basic conditions depending on the desired products .
The mechanism by which methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate exerts its effects in biological systems or chemical reactions typically involves:
Kinetic studies may reveal the rates of reaction under various conditions, providing insights into how structural features influence reactivity .
Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is characterized by:
Key chemical properties include:
These properties are crucial for determining its handling and storage requirements .
Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate finds applications in various scientific fields:
Its versatility makes it a valuable compound in both research and industrial applications .
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1